3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one
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Overview
Description
3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one is a synthetic organic compound with a unique structure that combines a cyclopentyl group, a difluoropiperidinyl moiety, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the cyclopentyl and difluoropiperidinyl intermediates. One common method involves the reaction of cyclopentanone with a suitable piperidine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoropiperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropiperidinyl group is known to enhance binding affinity and selectivity, which can modulate the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopentyl-1-(piperidin-1-yl)propan-1-one
- 3-Cyclopentyl-1-(4-fluoropiperidin-1-yl)propan-1-one
- 3-Cyclopentyl-1-(4,4-dimethylpiperidin-1-yl)propan-1-one
Uniqueness
3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one is unique due to the presence of the difluoropiperidinyl group, which imparts distinct chemical and biological properties. This fluorinated group can enhance metabolic stability, binding affinity, and selectivity, making the compound particularly valuable in drug discovery and development.
Properties
IUPAC Name |
3-cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO/c14-13(15)7-9-16(10-8-13)12(17)6-5-11-3-1-2-4-11/h11H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZNYHLQWXTDEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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